

# Azidoethane synthesis from ethyl halide

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## Compound of Interest

Compound Name: Azidoethane

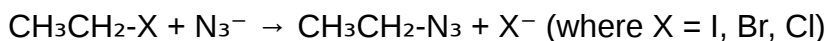
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## Introduction and Reaction Principle

The synthesis of **azidoethane** from ethyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the azide anion ( $\text{N}_3^-$ ), a potent nucleophile, displaces a halide leaving group ( $\text{I}^-$ ,  $\text{Br}^-$ , or  $\text{Cl}^-$ ) from the ethyl substrate.<sup>[1][2]</sup> The reaction rate and yield are significantly influenced by the nature of the leaving group, the solvent, and the use of catalysts.<sup>[3]</sup>

The general transformation is as follows:

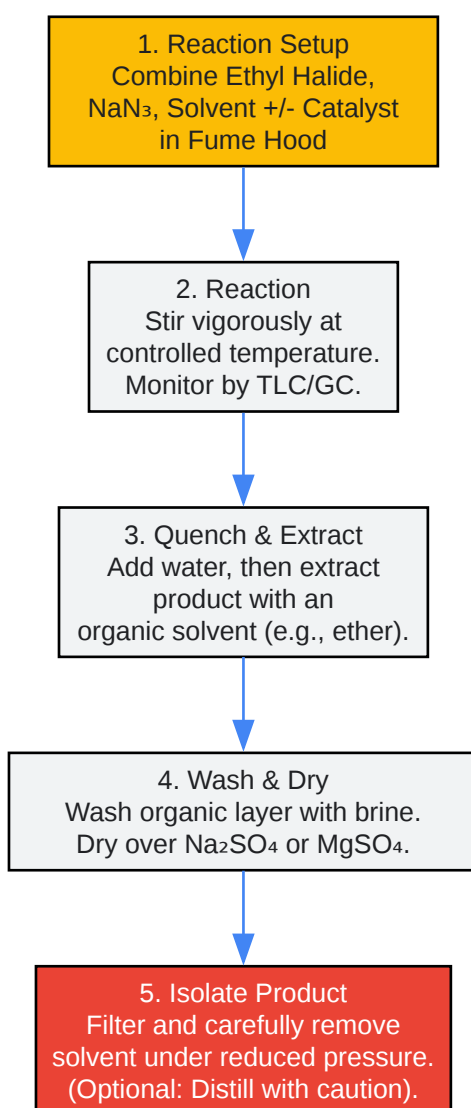
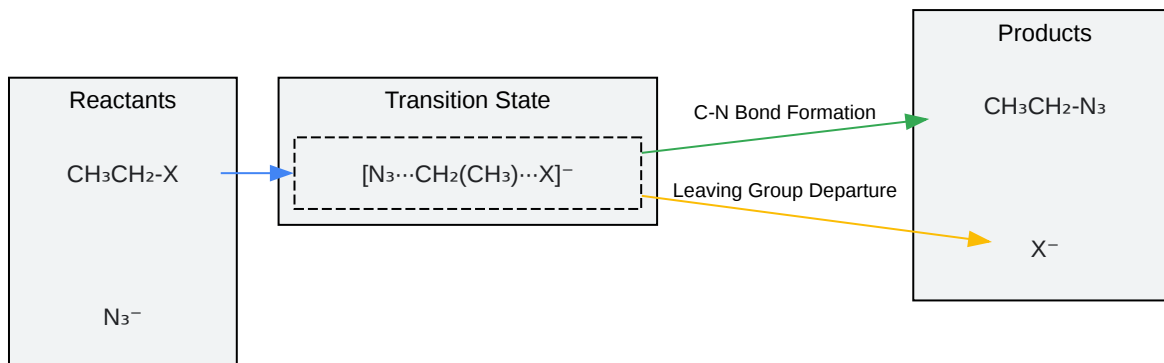


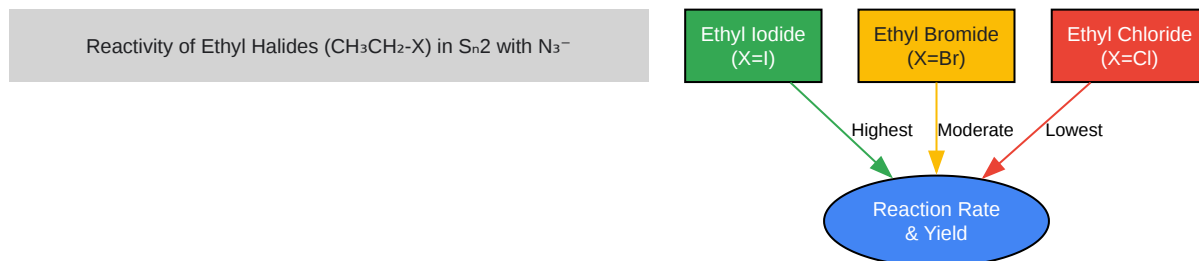
Due to the low carbon-to-nitrogen ratio, **azidoethane** is considered to be potentially explosive and must be handled with extreme care.<sup>[4][5]</sup>

## Reaction Mechanism and Kinetics

The reaction proceeds via a concerted SN2 mechanism. The azide nucleophile attacks the electrophilic  $\alpha$ -carbon of the ethyl halide from the backside relative to the leaving group, leading to an inversion of stereochemistry (though this is not observable for an ethyl group). The reaction is bimolecular, with its rate dependent on the concentration of both the ethyl halide and the azide salt.<sup>[1][6]</sup>

## Signaling Pathway Diagram: SN2 Mechanism





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## References

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